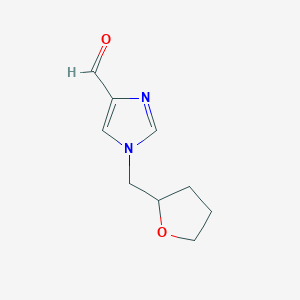
1-((四氢呋喃-2-基)甲基)-1H-咪唑-4-甲醛
描述
The compound “1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a tetrahydrofuran ring, which is a five-membered ring containing oxygen .
Molecular Structure Analysis
The molecular structure of this compound would include the two heterocyclic rings mentioned above, connected by a methylene bridge. The imidazole ring would have a formyl group (a carbonyl group bonded to a hydrogen atom) at the 4-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the formyl group on the imidazole ring, which could be involved in various reactions such as nucleophilic addition or reduction . The tetrahydrofuran ring could potentially undergo reactions at the carbon atoms, depending on the specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar formyl group and the heterocyclic rings could influence its solubility, boiling point, melting point, and other properties .科学研究应用
合成与结构研究
- 对咪唑衍生物的研究已经展开,例如由 2-苯基-1H-咪唑-4-甲醛衍生的新亚胺和双亚胺的合成和性质。这些化合物已被合成和表征,展示了咪唑衍生物在制造各种化合物中的多功能性,这些化合物在配位化学和作为金属配合物中的配体中具有潜在应用 (Pařík & Chlupatý, 2014)。
催化和反应机理
- 使用 α,β-不饱和醛与 amidines 进行铜催化的氧化偶联反应以合成 1,2,4-三取代-1H-咪唑-5-甲醛,证明了咪唑衍生物在促进新型合成途径中的作用。这种方法突出了使用咪唑衍生物作为中间体的效率、温和的反应条件和高原子经济性 (Li et al., 2015)。
新型化合物合成
- 咪唑甲醛已作为多种生物活性且结构复杂的分子合成中的前体。例如,已经开发出一种 2-氨基-1H-咪唑-4-甲醛衍生物的新型合成方法,证明了这些衍生物作为合成 2-氨基咪唑生物碱的构建模块的实用性。该应用强调了咪唑衍生物在天然产物和潜在治疗剂合成中的重要性 (Ando & Terashima, 2010)。
先进材料科学
- 在材料科学中,咪唑衍生物因其光致发光特性而受到探索,如涉及与特定咪唑配体形成配合物的合成研究中所见。这些研究阐明了咪唑衍生物在新型发光材料和传感器开发中的潜在应用 (Li et al., 2019)。
未来方向
作用机制
Target of Action
Compounds with similar structures have been found to interact with enzymes such as deoxyuridine 5’-triphosphate nucleotidohydrolase . This enzyme plays a role in the salvage pathway of pyrimidine deoxynucleotide synthesis, which is crucial for DNA repair and replication in cells.
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. If the target is indeed deoxyuridine 5’-triphosphate nucleotidohydrolase, then the pyrimidine deoxynucleotide synthesis pathway could be affected .
生化分析
Biochemical Properties
1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sigma-1 receptors, which are involved in modulating neurotransmitter release and cellular signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby influencing their activity and function.
Cellular Effects
The effects of 1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, its interaction with sigma-1 receptors can modulate neurotransmitter release and cellular stress responses .
Temporal Effects in Laboratory Settings
The temporal effects of 1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that it remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have also been observed, including sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, toxic or adverse effects can occur, including cellular damage and impaired metabolic function . Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of 1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carbaldehyde is essential for its activity. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can affect its function, as it may interact with different biomolecules depending on its subcellular environment .
属性
IUPAC Name |
1-(oxolan-2-ylmethyl)imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-6-8-4-11(7-10-8)5-9-2-1-3-13-9/h4,6-7,9H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZUSVOESPPQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)
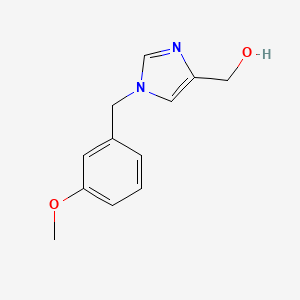

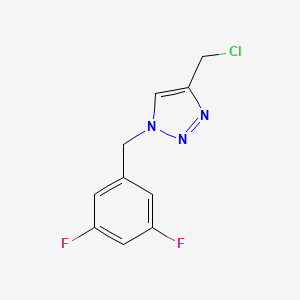
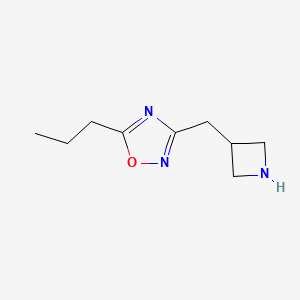
![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)

![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)

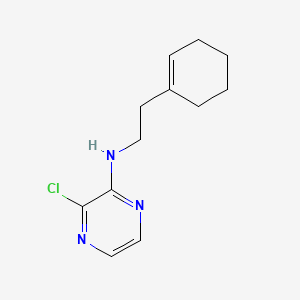

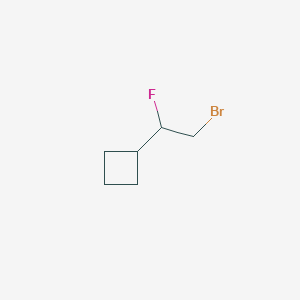
![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474730.png)
![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1474731.png)
